

# Emraclidine's Stumble in Schizophrenia Treatment: A Comparative Analysis of Phase 2 Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Emraclidine |           |
| Cat. No.:            | B6248855    | Get Quote |

New York, NY – November 28, 2025 – The recent announcement from AbbVie that its Phase 2 EMPOWER trials for **emraclidine** in schizophrenia did not meet their primary endpoint has sent ripples through the neuroscience research community. The investigational drug, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), failed to demonstrate a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. This outcome stands in contrast to the successful development of another muscarinic-targeted agent, Cobenfy™ (xanomeline and trospium chloride), which recently gained FDA approval. This guide provides a detailed comparison of the clinical trial data and methodologies to shed light on the potential reasons for these divergent outcomes.

# **Executive Summary**

**Emraclidine**'s Phase 2 program, comprising the EMPOWER-1 and EMPOWER-2 trials, did not show a significant separation from placebo in reducing the total PANSS score in adults with schizophrenia experiencing an acute exacerbation of psychotic symptoms.[1][2][3][4] In contrast, the EMERGENT program for Cobenfy, a dual M1 and M4 muscarinic receptor agonist, consistently demonstrated statistically significant and clinically meaningful reductions in PANSS scores in its Phase 2 and 3 trials, leading to its approval. This comparative analysis delves into the quantitative data from these trials, the experimental protocols, and the distinct pharmacological mechanisms of each compound.



# **Quantitative Data Comparison: PANSS Score Improvement**

The primary measure of efficacy in both the **Emraclidine** and Cobenfy trials was the change from baseline in the PANSS total score. The following tables summarize the key findings from the respective clinical trial programs.

Table 1: **Emraclidine** EMPOWER Phase 2 Trials - Change from Baseline in PANSS Total Score at Week 6

| Trial                  | Treatment<br>Group | N           | Baseline<br>PANSS (SD)  | LS Mean<br>Change from<br>Baseline (95%<br>CI) |
|------------------------|--------------------|-------------|-------------------------|------------------------------------------------|
| EMPOWER-1              | Placebo            | 127         | 98.3 (8.16)             | -13.5 (-17.0,<br>-10.0)                        |
| Emraclidine<br>10mg QD | 125                | 97.6 (7.65) | -14.7 (-18.1,<br>-11.2) |                                                |
| Emraclidine<br>30mg QD | 127                | 97.9 (7.89) | -16.5 (-20.0,<br>-13.1) | _                                              |
| EMPOWER-2              | Placebo            | 128         | 97.4 (8.22)             | -16.1 (-19.4,<br>-12.8)                        |
| Emraclidine<br>15mg QD | 122                | 98.0 (8.49) | -18.5 (-22.0,<br>-15.0) |                                                |
| Emraclidine<br>30mg QD | 123                | 97.2 (7.75) | -14.2 (-17.6,<br>-10.8) |                                                |

Data sourced from AbbVie press release.

Table 2: Cobenfy (KarXT) EMERGENT Trials - Change from Baseline in PANSS Total Score



| Trial                    | Treatment<br>Group | N    | Baseline<br>PANSS (SD) | Mean<br>Change<br>from<br>Baseline | Placebo-<br>Adjusted<br>Difference<br>(p-value) |
|--------------------------|--------------------|------|------------------------|------------------------------------|-------------------------------------------------|
| EMERGENT-<br>2 (Phase 3) | Placebo            | 126  | 97.9                   | -11.6                              | -9.6<br>(p<0.0001)                              |
| KarXT                    | 126                | 98.3 | -21.2                  |                                    |                                                 |
| EMERGENT-<br>3 (Phase 3) | Placebo            | 128  | N/A                    | -12.2                              | -8.4<br>(p<0.001)                               |
| KarXT                    | 128                | N/A  | -20.6                  |                                    |                                                 |

Data sourced from publications and press releases.

# Experimental Protocols Emraclidine EMPOWER Program

The EMPOWER-1 (NCT05227690) and EMPOWER-2 (NCT05227703) trials were Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. The trials evaluated the efficacy, safety, and tolerability of fixed doses of **emraclidine** (10 mg, 15 mg, and 30 mg once daily) over a 6-week period.

#### Inclusion Criteria:

- Diagnosis of schizophrenia as per DSM-5 criteria.
- Clinical Global Impression Severity (CGI-S) score of ≥4 (moderately to severely ill).
- PANSS total score between 85 and 120.
- Experiencing an acute exacerbation of psychotic symptoms.

### **Exclusion Criteria:**

History of treatment-resistant schizophrenia.



- Certain comorbid psychiatric disorders requiring treatment.
- Use of prohibited medications within a specified washout period.

The primary endpoint was the change from baseline in the PANSS total score at week 6.

### **Cobenfy (KarXT) EMERGENT Program**

The EMERGENT-2 (NCT04659161) and EMERGENT-3 (NCT04738123) were Phase 3, randomized, double-blind, placebo-controlled, 5-week trials. These trials assessed the efficacy and safety of a flexible dose of KarXT (xanomeline-trospium). Dosing was initiated at 50 mg xanomeline/20 mg trospium twice daily and could be titrated up to 125 mg xanomeline/30 mg trospium twice daily.

#### **Inclusion Criteria:**

- Diagnosis of schizophrenia per DSM-5 criteria.
- Recent worsening of psychosis warranting hospitalization.
- PANSS total score of 80 or higher.
- · CGI-S score of 4 or higher.

The primary endpoint was the change from baseline in the PANSS total score at week 5.

# Mandatory Visualizations Signaling Pathways

The differing mechanisms of action of **Emraclidine** and Cobenfy may be a key factor in their divergent clinical trial outcomes. **Emraclidine** is a positive allosteric modulator (PAM) that enhances the response of the M4 receptor to acetylcholine, while Cobenfy is a direct agonist at both M1 and M4 receptors.





Click to download full resolution via product page

Caption: Proposed signaling pathway for **Emraclidine**.



Click to download full resolution via product page

Caption: Proposed signaling pathway for Cobenfy (Xanomeline component).

## **Experimental Workflow**

The clinical trial workflows for both drug candidates followed a standard structure for acute psychosis studies in schizophrenia.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bristol Myers Squibb Bristol Myers Squibb Announces Topline Results from Phase 3
   ARISE Trial Evaluating Cobenfy (xanomeline and trospium chloride) as an Adjunctive
   Treatment to Atypical Antipsychotics in Adults with Schizophrenia [news.bms.com]
- 2. Cobenfy Phase III Results for Schizophrenia Medthority [medthority.com]
- 3. hcplive.com [hcplive.com]
- 4. go.drugbank.com [go.drugbank.com]



 To cite this document: BenchChem. [Emraclidine's Stumble in Schizophrenia Treatment: A Comparative Analysis of Phase 2 Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6248855#investigating-the-lack-of-panss-score-improvement-in-emraclidine-phase-2-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com